Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to by its full IUPAC name) is a hexahydroquinoline derivative with a complex polycyclic framework. Its molecular formula is C25H31NO4 (molecular weight: 409.53 g/mol), featuring a 1,4,5,6,7,8-hexahydroquinoline core substituted with a 2-methyl-5-oxo group, a 2-(propan-2-yloxy)phenyl moiety at position 4, and a prop-2-en-1-yl (allyl) ester at position 3 . The compound’s stereochemistry is reported as a racemic mixture, and its hydrogen bonding profile includes 6 acceptors (oxygen and nitrogen atoms) and 1 donor (likely the NH group in the hexahydroquinoline ring) .
Properties
IUPAC Name |
prop-2-enyl 2-methyl-5-oxo-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-5-13-27-23(26)20-15(4)24-17-10-8-11-18(25)22(17)21(20)16-9-6-7-12-19(16)28-14(2)3/h5-7,9,12,14,21,24H,1,8,10-11,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEJOHKQTBYRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC(C)C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385913 | |
| Record name | ST015209 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5478-84-2 | |
| Record name | ST015209 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives .
Scientific Research Applications
Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of hexahydroquinoline carboxylates with diverse pharmacological and material science applications. Below is a detailed comparison with two analogs:
Structural Comparison
Key Structural Insights :
- The allyl ester in the target compound may enhance reactivity in downstream synthetic modifications (e.g., Michael additions) compared to the more stable 2-isopropoxyethyl (Analog 1) or ethyl (Analog 2) esters .
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| logP | 4.6 | ~5.2* | ~3.1* |
| Hydrogen Bonding | 6 acceptors, 1 donor | 8 acceptors†, 1 donor | 5 acceptors, 2 donors‡ |
| Polar Surface Area | 51.858 Ų | ~70 Ų† | ~90 Ų‡ |
*Estimated based on substituent contributions (e.g., methoxy/propoxy groups increase logP; hydroxyl decreases it). †Analog 1’s 3-methoxy-4-propoxyphenyl adds two ether oxygens, increasing H-bond acceptors. ‡Analog 2’s 3-hydroxyphenyl adds a hydroxyl donor, increasing H-bond donors.
Key Findings :
- The target compound’s logP of 4.6 balances lipophilicity for membrane permeability while avoiding excessive hydrophobicity, unlike Analog 1 (estimated higher logP) .
- Analog 2’s hydroxyl group reduces logP and increases polar surface area, favoring aqueous solubility but limiting blood-brain barrier penetration .
Biological Activity
Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a quinoline core and various functional groups that enhance its reactivity and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its biological activity through specific interactions with molecular targets within biological systems.
Anticancer Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. In a study evaluating various compounds against human cancer cell lines (C-32 for melanoma, MDA-MB-231 for breast cancer, and A549 for lung cancer), certain derivatives showed promising results. For instance, modifications in the phenolic group were crucial for enhancing anticancer activity. The most effective derivative demonstrated comparable efficacy to established chemotherapeutic agents like cisplatin and doxorubicin .
Table 1: Anticancer Activity of Hexahydroquinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| 3c | C-32 | 36 | Cisplatin |
| 3c | MDA-MB-231 | 40 | Doxorubicin |
| 3c | A549 | 45 | Oxacillin |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure's specific functional groups were identified as critical for its antibacterial efficacy. Notably, the presence of a hydroxyl group at position 8 was essential for maintaining antibacterial activity .
Table 2: Antimicrobial Efficacy of Prop-2-en-1-yl Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3c | MRSA | 32 µg/mL |
| 3c | Enterococcus faecalis | 64 µg/mL |
The mechanism by which Prop-2-en-1-yl 2-methyl-5-oxo derivatives exert their biological effects involves interaction with specific cellular targets. These compounds may bind to enzymes or receptors within cells, modulating their activity and leading to apoptosis in cancer cells or inhibiting bacterial growth. For instance, the alteration in gene expression related to cell cycle regulation (e.g., P53 and P21) was observed upon treatment with these compounds .
Case Study: Anticancer Activity
In a recent study published in MDPI's Molecules journal, researchers synthesized several derivatives of hexahydroquinoline and tested their effects on human cancer cell lines. The study found that compound 3c significantly reduced the expression of histone H3 (a proliferation marker) and increased the transcriptional activity of tumor suppressor genes such as P53 and P21 across all tested lines .
Case Study: Antimicrobial Effects
Another study focused on the antimicrobial properties of these compounds against resistant bacterial strains. The findings highlighted that modifications in the quinoline structure could enhance or diminish antibacterial activity. The most effective derivatives exhibited moderate activity against MRSA while showing no cytotoxicity towards normal fibroblast cells at therapeutic concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
